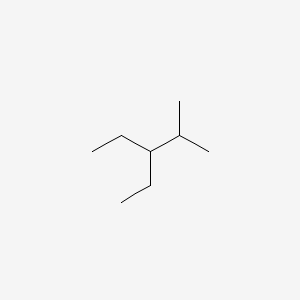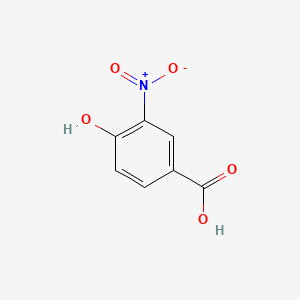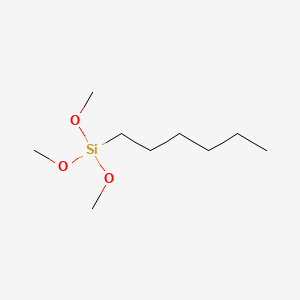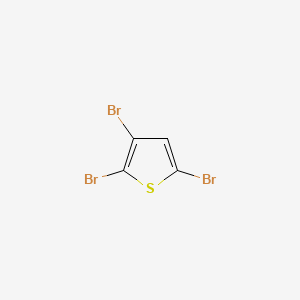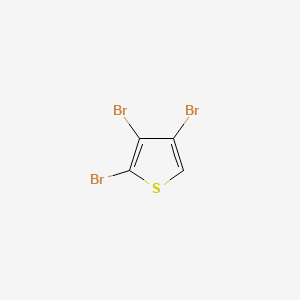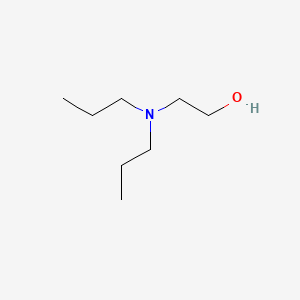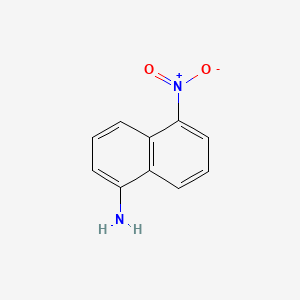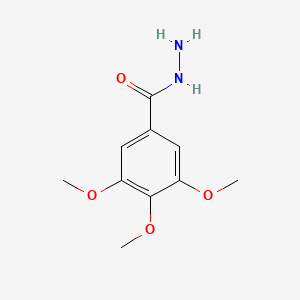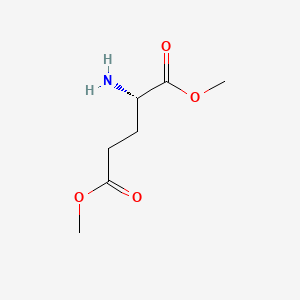
(S)-2-氨基戊二酸二甲酯
描述
“(S)-dimethyl 2-aminopentanedioate” belongs to the class of organic compounds known as glutamic acid and derivatives . It is also known as Monosodium glutamate (MSG), which is one of the most popular food additives in the world and is often ingested with commercially processed foods .
Synthesis Analysis
Monosodium glutamate (MSG) is the sodium salt of glutamic acid. It is ionized by water to produce free sodium ions and glutamic acid . Manufactured MSG has more than 99.6% of the naturally occurring L-glutamate form, which has a greater percentage of L-glutamate than reported in naturally occurring free glutamate ions .
Chemical Reactions Analysis
MSG plays a significant role in protein aggregation. Kinetic measurements have revealed that MSG causes a significant enhancement of aggregation of BSA through a nucleation-dependent polymerization mechanism .
科学研究应用
生物活性化合物的合成
(S)-2-氨基戊二酸二甲酯在生物活性化合物的合成中发挥作用。例如,它的衍生物用于合成嘧啶衍生物,它们是具有显著生物活性的吡啶并[2,3-d]嘧啶的类似物(Berzosa et al., 2011)。这些化合物由于其潜在的药理特性而与药物化学领域相关。
前药的开发
另一个应用是在开发一氧化氮合酶 (NOS) 抑制剂的前药方面。一项研究报道了从 (S)-2-氨基戊二酸二甲酯衍生的 S-2-氨基-5-(2-硝基咪唑-1-基)戊酸的合成,作为缺氧性实体瘤中 NOS 抑制剂的潜在生物还原活化前药(Ulhaq et al., 1997)。
一氧化氮合酶的抑制剂
此外,(S)-2-氨基戊二酸二甲酯的衍生物已被探索作为一氧化氮合酶各种同工型的抑制剂。这些化合物显示出增强的抑制 NOS 的效力,使其在 NOS 发挥关键作用的疾病研究中具有重要意义(Ulhaq et al., 1998)。
催化应用
在催化领域,(S)-2-氨基戊二酸二甲酯的衍生物被用于甲基丙烯酸酯的二聚反应,形成 2-亚甲基戊二酸二甲酯,这是聚合物化学中的一项重要反应(Su et al., 2003)。
有机合成
它还参与有机合成过程。例如,它的衍生物用于合成 2,2-二甲基环戊酮,这是合成各种倍半萜的关键中间体(Bernard et al., 2005)。
作用机制
Target of Action
(S)-dimethyl 2-aminopentanedioate, also known as Monosodium Glutamate (MSG), is a sodium salt of glutamic acid . Its primary targets are the glutamate receptors in the central nervous system . Glutamate is the most common excitatory neurotransmitter in the central nervous system .
Mode of Action
MSG interacts with its targets, the glutamate receptors, causing an enhancement of the excitatory neurotransmission . This interaction results in significant changes such as the enhancement of protein aggregation through a nucleation-dependent polymerization mechanism .
Biochemical Pathways
MSG affects the protein aggregation pathways. It causes significant enhancement of aggregation of proteins through a nucleation-dependent polymerization mechanism . This MSG-induced protein aggregation exhibits the formation of irreversible aggregates, temperature dependence, non-Arrhenius behavior, and enhancement of hydrodynamic diameter .
Pharmacokinetics
It is known that msg is readily soluble in water , which suggests that it can be easily absorbed and distributed in the body. The impact on bioavailability is still under investigation.
Result of Action
The action of MSG results in molecular and cellular effects such as the enhancement of protein aggregation . This can lead to neurological diseases associated with protein aggregation . Furthermore, MSG treatment significantly decreases phospho-CREB protein levels, supporting the idea that neurons were harmed .
Action Environment
Environmental factors such as temperature can influence the action, efficacy, and stability of MSG . For instance, MSG-induced protein aggregation exhibits temperature dependence . Moreover, environmental stress and the formation of reactive oxygen species are some possible causes that can result in the formation of protein misfolding and aggregation .
安全和危害
Despite the controversy surrounding MSG’s safety and its probable contribution to the risk of development and progression of metabolic disorders, its global consumption is still very high . MSG has several negative consequences, including genotoxicity, hepatotoxicity, renal toxicity, and reproductive toxicity. In addition, Parkinson’s disease, depression, stroke, brain injury, anxiety, addiction, Alzheimer’s disease, and epilepsy are all pathological disorders brought on by the neurotoxic effects of MSG .
属性
IUPAC Name |
dimethyl (2S)-2-aminopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4,8H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJSPQZHMWGIGP-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215570 | |
| Record name | Glutamic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-dimethyl 2-aminopentanedioate | |
CAS RN |
6525-53-7 | |
| Record name | Dimethyl glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6525-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutamic acid dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006525537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutamic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL L-GLUTAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K9BK9LB73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



